Epinastine hydrochloride
Overview
Description
Scientific Research Applications
Epinastine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies involving histamine receptors and their antagonists.
Biology: Research on mast cell stabilization and histamine release inhibition often involves this compound.
Industry: The compound is used in the formulation of ophthalmic solutions for allergy relief.
Mechanism of Action
Target of Action
Epinastine hydrochloride primarily targets histamine receptors, specifically the H1 and H2 receptors . It also has affinity for the α1, α2, and 5-HT2 receptors .
Mode of Action
This compound acts as a direct H1-receptor antagonist and an inhibitor of the release of histamine from the mast cell . It prevents histamine binding to both the H1 and H2 receptors, which helps to stop itching and provide lasting protection .
Biochemical Pathways
This compound affects the allergic response pathway in three ways :
Pharmacokinetics
This compound is metabolized less than 10% and has a half-life of approximately 12 hours . It is eliminated through renal and fecal routes . After oral administration, the drug is rapidly absorbed, and peak plasma concentrations are reached 2 hours after dosing .
Result of Action
The result of this compound’s action is the prevention of itching associated with allergic conjunctivitis . By inhibiting the release of histamine from the mast cell and preventing histamine binding to the H1 and H2 receptors, this compound effectively controls the allergic response .
Safety and Hazards
Epinastine hydrochloride may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, swelling, redness, severe discomfort, crusting or drainage around your eyelids, and severe burning, stinging, or other irritation after using the eye drops . If you have any of the symptoms listed above, seek medical help right away .
Future Directions
Preparation Methods
The synthesis of Epinastine Hydrochloride involves several steps:
Reaction of 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent: This step generates an amino-protective compound.
Reduction and deprotection reactions: These reactions produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine.
Cyanogen bromide cyclization: This step involves the cyclization of 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine, followed by neutralization with alkali and reaction with hydrochloric acid to yield this compound.
This method is advantageous for industrial production due to the accessibility of raw materials, fewer byproducts, and high product purity .
Chemical Reactions Analysis
Epinastine Hydrochloride undergoes various chemical reactions:
Oxidation: This reaction can be carried out using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Epinastine Hydrochloride is unique due to its multi-action effect on allergic responses. Similar compounds include:
- Azelastine Hydrochloride
- Ketotifen Fumarate
- Olopatadine Hydrochloride
These compounds also act as antihistamines and mast cell stabilizers but differ in their specific receptor affinities and side effect profiles .
This compound stands out for its high selectivity for histamine H1 receptors and its ability to inhibit histamine release from mast cells .
Properties
IUPAC Name |
2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXSGUIOOQPGAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
80012-43-7 (Parent) | |
Record name | Epinastine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046502 | |
Record name | Epinastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108929-04-0 | |
Record name | Epinastine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108929-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinastine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinastine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-9,13b-dihydro-1H-dibenz(c,f)imidazo(1,5-a)azepine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPINASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFM415S5XL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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